3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNWUIGQXTKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one molecular structure and weight
Technical Guide: 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one Molecular Architecture, Synthesis, and Therapeutic Applications
Executive Summary
The compound 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one represents a specific scaffold within the 2-thiohydantoin class of heterocycles. Characterized by a rigid imidazolidine core, a thiocarbonyl group at position 2, and distinct hydrophobic substitutions at N1 (methyl) and N3 (benzyl), this molecule serves as a critical pharmacophore in medicinal chemistry.
This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of the molecule.[1] It is designed for medicinal chemists and structural biologists requiring a rigorous understanding of this scaffold, which shares structural homology with potent androgen receptor antagonists (e.g., Enzalutamide) and antimicrobial agents.
Part 1: Molecular Architecture & Physicochemical Profile
The stability and reactivity of the thiohydantoin ring are governed by the push-pull electronic effects between the thiocarbonyl (C=S) and the amide carbonyl (C=O). The N1-methyl and N3-benzyl substitutions eliminate the possibility of tautomeric thiol formation at the nitrogen centers, locking the molecule in the thione form.
Table 1: Physicochemical Constants
| Property | Value / Descriptor |
| IUPAC Name | 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Exact Mass | 220.0670 |
| Core Scaffold | 2-Thiohydantoin (Imidazolidin-4-one, 2-thioxo-) |
| CLogP (Predicted) | ~1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 0 (Fully substituted nitrogens) |
| H-Bond Acceptors | 2 (C=O, C=S) |
| Topological Polar Surface Area (TPSA) | ~49.6 Ų |
| Physical State | Crystalline Solid (Typically off-white to pale yellow) |
Part 2: Synthetic Methodology
To synthesize 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one with high regioselectivity, the Isothiocyanate-Amino Acid Route is the industry standard. This method avoids the ambiguity of alkylating a pre-formed thiohydantoin ring, which often leads to mixtures of S-alkylated and N-alkylated products.
Protocol: The Sarcosine-Isothiocyanate Cyclization
This protocol utilizes Sarcosine (N-methylglycine) and Benzyl Isothiocyanate . The reaction proceeds via a thiourea intermediate, followed by acid-catalyzed cyclization.
Reagents:
-
Sarcosine Methyl Ester Hydrochloride (1.0 eq)
-
Benzyl Isothiocyanate (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Ethanol (Anhydrous)[2]
-
Hydrochloric Acid (6M)
Step-by-Step Methodology:
-
Neutralization: Suspend Sarcosine Methyl Ester HCl in anhydrous ethanol. Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 minutes.
-
Nucleophilic Addition: Add Benzyl Isothiocyanate dropwise. The N-methyl amine of sarcosine attacks the electrophilic carbon of the isothiocyanate.
-
Thiourea Formation: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate is an acyclic thiourea.
-
Cyclization (The Critical Step): Add 6M HCl (approx. 20% v/v relative to solvent) to the reaction mixture and reflux for an additional 1–2 hours. The acid catalyzes the intramolecular attack of the thiourea nitrogen onto the ester carbonyl, releasing methanol.
-
Isolation: Cool to room temperature. The product typically precipitates. If oil forms, evaporate solvent and recrystallize from Ethanol/Water.
Reaction Workflow Diagram
Caption: Regioselective synthesis via Sarcosine and Benzyl Isothiocyanate to ensure correct N1/N3 substitution.
Part 3: Structural Characterization
Verifying the structure requires confirming the regiochemistry of the methyl and benzyl groups. The absence of S-alkylation (which would form a thioether) is confirmed by the persistence of the C=S signal in Carbon NMR and the absence of an S-Me peak in Proton NMR.
Diagnostic NMR Profile (Predicted)
Note: Values are approximated based on analogous 1,3-disubstituted thiohydantoins.
1H NMR (400 MHz, CDCl₃):
-
δ 7.20 – 7.40 ppm (m, 5H): Aromatic protons of the Benzyl group.[3][4]
-
δ 5.05 ppm (s, 2H): Benzylic methylene (N3-CH₂ -Ph). The chemical shift is deshielded due to the adjacent imide-like nitrogen.
-
δ 4.05 ppm (s, 2H): Ring methylene protons (C5-H₂ ).
-
δ 3.25 ppm (s, 3H): N1-Methyl group. This is a distinct sharp singlet.
13C NMR (100 MHz, CDCl₃):
-
δ ~182.0 ppm: C=S (Thiocarbonyl). The most deshielded carbon, diagnostic of the thione form.
-
δ ~169.0 ppm: C=O (Carbonyl).
-
δ ~136.0 ppm: Aromatic ipso-carbon.
-
δ ~127-129 ppm: Aromatic CH carbons.
-
δ ~52.0 ppm: Ring C5 methylene.
-
δ ~44.0 ppm: Benzylic CH₂.
-
δ ~32.0 ppm: N1-Methyl.
Analytical Logic Flow
Caption: Analytical decision tree for structural validation using NMR spectroscopy.
Part 4: Therapeutic Potential & Applications
The 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one scaffold is not merely a chemical curiosity; it is a functional pharmacophore.
1. Androgen Receptor (AR) Antagonism Thiohydantoins are the core scaffold of second-generation anti-androgens like Enzalutamide and Apalutamide .
-
Mechanism:[4][5] The thiohydantoin ring mimics the steroid core, binding to the ligand-binding domain of the AR.
-
Relevance: While the 3-benzyl-1-methyl derivative is smaller than Enzalutamide, it serves as a "fragment lead" for fragment-based drug discovery (FBDD), allowing researchers to probe the hydrophobic pocket of the AR with the benzyl group.
2. Antimicrobial Activity Substituted thiohydantoins have shown efficacy against Gram-positive bacteria and Mycobacterium tuberculosis.[6] The lipophilic benzyl group facilitates penetration through bacterial cell walls, while the thiohydantoin core disrupts enzymatic processes, potentially inhibiting fatty acid synthesis.
3. Edman Degradation Relevance Historically, the formation of 2-thiohydantoins is the final step in Edman Degradation for protein sequencing.
-
In this context, if a peptide has an N-terminal Sarcosine (N-methylglycine), the cleavage product is a 1-methyl-thiohydantoin derivative.
-
Understanding the stability and spectral properties of this specific molecule is crucial for proteomic analysis when identifying modified amino acids.
References
-
PubChem Compound Summary. (2025). (5R)-5-Benzyl-2-thioxoimidazolidin-4-one (Isomer Reference).[7] National Center for Biotechnology Information. [Link]
-
Stanić, P., et al. (2018).[8] Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. University of Kragujevac.[8] [Link]
-
Bae, Y. S., et al. (2016).[6] Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Camargo, L., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | C11H13NO3 | CID 53421079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. jchemrev.com [jchemrev.com]
- 7. (5R)-5-Benzyl-2-thioxoimidazolidin-4-one | C10H10N2OS | CID 3002856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The 2-Thioxoimidazolidin-4-one Scaffold: Synthetic Architectures and Therapeutic Applications
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The 2-thioxoimidazolidin-4-one (2-thiohydantoin) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically significant for its role in the Edman degradation of peptides, its modern relevance is anchored in oncology, specifically as the core pharmacophore for next-generation Androgen Receptor (AR) antagonists like Enzalutamide and Apalutamide .
This technical guide synthesizes the chemical architecture, synthetic pathways, and pharmacological mechanisms of 2-thiohydantoin analogs. It is designed to provide bench scientists with actionable protocols and theoretical grounding for developing new derivatives.
Chemical Architecture & Pharmacophore Analysis
The 2-thiohydantoin ring is a five-membered heterocycle derived from the hydantoin core, where the carbonyl oxygen at position 2 is replaced by sulfur.
Structural Numbering & Properties[1]
-
N1 Position: Critical for steric bulk; in AR antagonists, this often bears a substituted aromatic ring (Ring A).
-
C2 Position (Thioxo): The C=S group increases lipophilicity compared to the C=O of hydantoins, enhancing membrane permeability. It also serves as a hydrogen bond acceptor.
-
N3 Position: Often substituted with alkyl or aryl groups to modulate solubility and binding pocket fit (Ring B).
-
C4 Position (Carbonyl): Essential for hydrogen bonding interactions within the target protein.
-
C5 Position: The site of amino acid side chains in Edman degradation products. In drug design, gem-dimethyl or cyclopropyl substitution here restricts conformational freedom, locking the molecule in a bioactive conformation.
Synthetic Methodologies
Efficient synthesis is paramount for library generation. We present two primary workflows: the Classical Solution-Phase method and the Microwave-Assisted "Green" method.
Workflow Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of the two dominant synthetic strategies.
Caption: Comparative workflow of classical thermal cyclization vs. microwave-assisted synthesis for 2-thiohydantoin derivatives.
Method A: Classical Cyclization (Standard Protocol)
This method relies on the reaction between an amino acid (or its ester) and an isothiocyanate.
-
Condensation: The amino group attacks the isothiocyanate carbon under basic conditions (Triethylamine/Pyridine) to form a thiourea intermediate.
-
Cyclization: Acid-catalyzed dehydration (HCl/Ethanol) closes the ring.
Method B: Microwave-Assisted Synthesis
Why use this? Reaction times drop from hours to minutes, and yields typically improve by 15-20% due to efficient internal heating of polar solvents like DMSO.
-
Reagents: Benzil + Thiourea (alternative route) or Amino Acid + Isothiocyanate.[1]
-
Conditions: 150W irradiation, 100-120°C, 5-15 minutes.
Therapeutic Focus: Androgen Receptor (AR) Antagonism
The most commercially successful application of 2-thiohydantoins is in the treatment of Castration-Resistant Prostate Cancer (CRPC).
Mechanism of Action: The "Triple Threat"
Unlike first-generation antiandrogens (e.g., Bicalutamide), which only competitively inhibit binding and can exhibit partial agonist activity, thiohydantoin analogs like Enzalutamide act via three distinct mechanisms:
-
Competitive Inhibition: Blocks androgen binding to the AR Ligand Binding Domain (LBD) with high affinity.[2]
-
Nuclear Translocation Blockade: Prevents the AR-ligand complex from moving from the cytoplasm to the nucleus.[3]
-
DNA Binding Impairment: Inhibits the recruitment of the AR complex to Androgen Response Elements (AREs) on DNA.[3]
Pathway Visualization: AR Signaling Inhibition
Caption: Mechanism of Action for Thiohydantoin-based AR Antagonists (Enzalutamide) disrupting the signaling cascade.
Structure-Activity Relationship (SAR)
The efficacy of thiohydantoin analogs is highly sensitive to substitution patterns. The table below summarizes the SAR rules derived from the development of Enzalutamide (MDV3100) and Apalutamide (ARN-509).
| Structural Region | Critical Modification | Biological Effect |
| Ring A (N1-Aryl) | 4-cyano-3-trifluoromethyl substitution | Essential. Provides critical electron-withdrawing properties for high-affinity binding to the AR pocket. |
| Ring B (N3-Aryl) | 2-fluoro-4-methyl substitution | Metabolic Stability. The fluorine atom blocks metabolic oxidation, increasing half-life. The methyl group provides steric lock. |
| C5 Position | Gem-dimethyl (Enzalutamide) or Cyclobutyl (Apalutamide) | Conformational Restriction. Prevents free rotation, locking the molecule in an antagonist conformation. |
| C2 Position | Thio (C=S) vs. Oxo (C=O) | Affinity. The thio-analog generally shows 2-5x higher binding affinity than the corresponding hydantoin due to lipophilicity and van der Waals interactions. |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethyl-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one
A representative protocol for generating the core scaffold.
Reagents:
- -Aminoisobutyric acid (10 mmol)
-
4-Fluorophenyl isothiocyanate (10 mmol)
-
Triethylamine (TEA) (20 mmol)
-
Ethanol (30 mL)
-
Concentrated HCl (5 mL)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the amino acid and TEA in 50% aqueous ethanol. Add the isothiocyanate dropwise.
-
Reflux 1: Heat the mixture to reflux for 2 hours. Monitor by TLC for the disappearance of isothiocyanate.
-
Cyclization: Add concentrated HCl slowly to the hot solution (Caution: Exothermic).
-
Reflux 2: Continue refluxing for an additional 4 hours to effect cyclization.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation: Verify structure via
H-NMR (Look for NH signal at >10 ppm and aromatic protons) and IR (C=S stretch at ~1200-1300 cm ).
Protocol 2: In Vitro Antimicrobial Susceptibility (Disk Diffusion)
While oncology is the primary driver, thiohydantoins also exhibit antimicrobial properties.
Procedure:
-
Preparation: Dissolve the synthesized thiohydantoin analog in DMSO (1 mg/mL).
-
Inoculation: Spread a standardized inoculum (
CFU/mL) of S. aureus or E. coli onto Mueller-Hinton agar plates. -
Application: Place sterile 6mm filter paper discs onto the agar. Pipette 10-20
L of the compound solution onto the discs. Include a DMSO control and a Ciprofloxacin positive control. -
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm generally indicates significant bioactivity.
References
-
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787-790. Link
-
Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins.[4][5] Tetrahedron, 59(50), 9865-9870. Link
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. Link
-
Elhady, H. A., et al. (2020). Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives. Acta Poloniae Pharmaceutica, 77(6), 823-838. Link
-
Astellas Pharma US, Inc. (2023). XTANDI (enzalutamide) Prescribing Information.[6] Link
Sources
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. youngin.com [youngin.com]
- 6. Mechanism of Action | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
Solubility profile of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of established experimental data, this document outlines a robust, first-principles approach to systematically determine and model its solubility in a range of pharmaceutically relevant organic solvents. We detail the theoretical underpinnings of solubility, present a rigorous experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, and describe the application of thermodynamic models such as the van't Hoff and modified Apelblat equations for data correlation and analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive understanding of the physicochemical properties of this compound, thereby enabling informed decisions in process development, formulation design, and crystallization studies.
Introduction: The Imperative of Solubility Profiling
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in drug discovery, with various derivatives exhibiting a wide range of biological activities.[1] The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[2]
A comprehensive solubility profile across a diverse set of organic solvents is indispensable for several key stages of drug development:
-
Process Chemistry and Purification: Selecting an appropriate solvent system is crucial for efficient synthesis, isolation, and purification via crystallization.[3]
-
Formulation Development: Poor solubility can severely limit formulation options and negatively impact bioavailability. Understanding solubility in various excipients and solvent systems is foundational to designing effective oral, parenteral, or topical dosage forms.[4]
-
Preclinical and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility, and low solubility can lead to unreliable or misleading results.[4]
This guide, therefore, presents a detailed methodology for the systematic evaluation of the solubility of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one. We will explore the theoretical basis of dissolution, outline a step-by-step experimental workflow, and discuss the mathematical modeling required to interpret the resulting data.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid solvent represents the point at which a stable thermodynamic equilibrium is achieved between the solid phase and the solution phase.[2] At a given temperature and pressure, this equilibrium is governed by the principle "like dissolves like," which, in chemical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules.[5]
Key Factors Influencing Solubility:
-
Polarity: The overall polarity of a molecule, resulting from the balance between its nonpolar hydrocarbon skeleton and its polar functional groups, is a primary determinant of solubility.[6] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5]
-
Hydrogen Bonding: The ability of a solvent and solute to act as hydrogen bond donors or acceptors can significantly enhance solubility.[7] Solvents with O-H or N-H bonds are strong hydrogen bond donors (protic), while those with atoms like oxygen or nitrogen with lone pairs can act as acceptors.[6]
-
Cohesive Energy Density: The Hildebrand and Hansen solubility parameters provide a more quantitative measure, relating solubility to the energy required to create a cavity in the solvent to accommodate a solute molecule.
Thermodynamic Modeling of Solubility
To analyze the temperature dependence of solubility and derive valuable thermodynamic insights, several mathematical models are employed.
-
The van't Hoff Equation: This fundamental equation relates the mole fraction solubility (x) to the absolute temperature (T) and allows for the calculation of the apparent thermodynamic properties of dissolution (enthalpy ΔH°sol, entropy ΔS°sol, and Gibbs free energy ΔG°sol).[8][9]
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where R is the universal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R.[9]
-
The Modified Apelblat Equation: This semi-empirical model provides a more accurate correlation of solubility data over a range of temperatures by incorporating a third parameter to account for the effect of temperature on the enthalpy of dissolution.[1][10]
ln(x) = A + (B / T) + C * ln(T)
where A, B, and C are empirically determined parameters. This model is widely recognized for its accuracy and applicability in correlating solubility data for pharmaceutical compounds.[11][12]
A Rigorous Methodology for Solubility Determination
This section outlines a detailed, self-validating protocol for determining the equilibrium solubility of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one.
Materials and Equipment
-
Solute: 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (purity > 99%).
-
Solvents: A diverse set of analytical grade organic solvents will be selected to cover a range of polarities, hydrogen bonding capabilities, and functional groups. A representative list is provided in Table 1.
-
Equipment:
Table 1: Selected Organic Solvents and their Physicochemical Properties
| Solvent | Relative Polarity | H-Bond Donor/Acceptor | Dielectric Constant (20°C) |
| n-Hexane | 0.009 | Nonpolar | 1.9 |
| Toluene | 0.099 | Aprotic Acceptor | 2.4 |
| Dichloromethane | 0.309 | Aprotic Acceptor | 9.1 |
| Ethyl Acetate | 0.228 | Aprotic Acceptor | 6.0 |
| Acetone | 0.355 | Aprotic Acceptor | 20.7 |
| Acetonitrile | 0.460 | Aprotic Acceptor | 37.5 |
| Isopropanol | 0.546 | Protic Donor/Acceptor | 19.9 |
| Ethanol | 0.654 | Protic Donor/Acceptor | 24.5 |
| Methanol | 0.762 | Protic Donor/Acceptor | 32.7 |
Data compiled from various sources.[14][15]
Experimental Workflow: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[2][3] The following workflow is proposed:
Caption: Isothermal Shake-Flask Experimental Workflow.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one to a series of vials, ensuring a solid phase remains at equilibrium.[2] Add a precise volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) and agitation speed (e.g., 150 rpm).[3] Allow the mixtures to equilibrate for a predetermined time (e.g., 48 hours), which should be established by preliminary experiments to ensure equilibrium is reached.[2]
-
Sampling and Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours for the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from being included in the analysis.[3]
-
Quantification: Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.
Analyte Quantification via HPLC
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of small organic molecules.[13][16]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one.
-
Calibration: A calibration curve will be generated by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. The linearity of the curve must be established (R² > 0.999).
Data Presentation and Thermodynamic Interpretation
Tabulation of Solubility Data
The experimentally determined solubility data should be presented in a clear, tabular format. The solubility is typically expressed as a mole fraction (x), which is essential for thermodynamic calculations.
Table 2: Hypothetical Mole Fraction Solubility (x) of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Toluene | n-Hexane |
| 298.15 | x1 | x2 | x3 | x4 | x5 |
| 303.15 | y1 | y2 | y3 | y4 | y5 |
| 308.15 | z1 | z2 | z3 | z4 | z5 |
| 313.15 | a1 | a2 | a3 | a4 | a5 |
| 318.15 | b1 | b2 | b3 | b4 | b5 |
Correlation with Thermodynamic Models
The data from Table 2 will be fitted to the van't Hoff and modified Apelblat equations. The goodness of fit will be evaluated using the coefficient of determination (R²) and the root-mean-square deviation (RMSD).[11]
Discussion: Linking Solubility to Solvent Properties
The true scientific value lies in interpreting the "why" behind the observed solubility trends. The discussion should correlate the quantitative solubility data with the qualitative and quantitative properties of the solvents listed in Table 1.
Caption: Relationship between molecular properties and solubility.
For instance, one would expect the solubility of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one to be highest in polar solvents that can effectively interact with its polar amide and thione groups. Its solubility in protic solvents like methanol and ethanol would likely be enhanced due to hydrogen bonding with the carbonyl oxygen and thione sulfur. Conversely, its solubility in nonpolar n-hexane is expected to be very low. By comparing the solubility order across the solvent spectrum, a clear picture of the dominant solute-solvent interactions emerges.
The thermodynamic parameters derived from the van't Hoff analysis provide further insight. A positive enthalpy of dissolution (ΔH°sol) indicates that the dissolution process is endothermic, which is typical for solids dissolving in liquids, and confirms that solubility will increase with temperature.[8]
Conclusion
This technical guide has presented a comprehensive and scientifically rigorous framework for determining and analyzing the solubility profile of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in organic solvents. By adhering to the detailed experimental protocol based on the shake-flask method and employing robust thermodynamic models for data analysis, researchers can generate high-quality, reliable data. This information is fundamental for guiding rational solvent selection in synthesis and crystallization, enabling effective formulation strategies, and ultimately accelerating the progression of this and similar compounds through the drug development pipeline. The principles and methodologies detailed herein are broadly applicable and represent best practices in the physical characterization of novel chemical entities.
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An In-Depth Technical Guide to Pharmacophore Modeling of Benzyl-Methyl Thiohydantoins
Executive Summary
The thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, antidiabetic, and NADPH oxidase (NOX) inhibitory effects.[1][2][3][4] Specifically, benzyl-methyl thiohydantoins represent a promising chemical space for the development of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of pharmacophore modeling as a pivotal computational strategy to accelerate the discovery and optimization of novel benzyl-methyl thiohydantoin derivatives. We will move beyond a simple recitation of steps to explore the causal logic behind protocol choices, establish self-validating workflows, and ground our discussion in authoritative scientific principles. This document is designed to serve as a practical and scientifically rigorous resource for professionals engaged in computational drug design.
The Thiohydantoin Scaffold: A Foundation for Diverse Bioactivity
Thiohydantoins are five-membered heterocyclic compounds that are structurally related to hydantoins, with a sulfur atom replacing the oxygen at the C-2 position.[2] This substitution significantly influences the molecule's electronic properties and hydrogen-bonding capabilities, making it a versatile scaffold in drug design.[5] The benzyl and methyl substitutions provide key vectors for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.
The core value of the thiohydantoin scaffold lies in its proven track record. For instance, various derivatives have been synthesized and evaluated for activities such as:
-
Antitrypanosomal Agents: 1-benzyl-3-aryl-2-thiohydantoins have been identified as potent agents against Trypanosoma brucei.[1][2][5]
-
NADPH Oxidase (NOX) Inhibition: 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have emerged as promising inhibitors of NOX1 and NOX4, which are implicated in various pathologies.[1][3]
-
Antidiabetic Properties: Certain thiohydantoin derivatives have shown potential as α-glucosidase and α-amylase inhibitors.[4]
Given this established biological relevance, computational methods like pharmacophore modeling are essential to rationally explore the vast chemical space and identify novel, potent, and selective modulators of therapeutic targets.[6]
Fundamentals of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[7][8] It is not a real molecule but rather a 3D arrangement of chemical functionalities.[7] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (H)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Groups (PI/NI)
Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[6][8]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the biological target is unknown or unavailable.[6][9] It relies on a set of known active ligands to deduce the common chemical features responsible for their activity.[9][10] The core assumption is that these active molecules share a common binding mode and therefore a common pharmacophore.
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), this method is preferred.[10][11][12] The pharmacophore is derived directly from the key interactions observed between the ligand and the amino acid residues in the target's binding site.[13]
The choice between these methods is dictated entirely by the available data. For novel targets or when structural information is lacking, a ligand-based approach is the only viable path.
A Self-Validating Ligand-Based Pharmacophore Modeling Workflow
This section details a robust, step-by-step workflow for generating and validating a ligand-based pharmacophore model for benzyl-methyl thiohydantoins. The inclusion of rigorous validation at multiple stages is critical for ensuring the model's predictive power.[14]
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A comprehensive workflow for ligand-based pharmacophore modeling.
Protocol: Dataset Preparation and Curation
Causality: The quality of the input data dictates the quality of the resulting model. A diverse set of active compounds with a clear structure-activity relationship (SAR) is paramount.
-
Assemble Training Set: Collect a set of benzyl-methyl thiohydantoin derivatives with known biological activities against the target of interest. Aim for at least 15-20 diverse, active compounds.[15]
-
Define Activity Thresholds: Classify the compounds into distinct activity classes (e.g., highly active, moderately active, inactive). For example, highly active compounds could have an IC50 < 1 µM, while inactives have an IC50 > 50 µM.[15]
-
Structural Diversity: Ensure the training set covers a range of chemical substitutions on the benzyl and methyl positions to capture a comprehensive SAR.
-
Create Test Set: Withhold a representative subset of compounds (approx. 20-30% of the total) that will not be used for model generation. This "unseen" data is crucial for external validation.[16]
-
Assemble Decoy Set: Create a large set of molecules that are physicochemically similar to the active compounds (e.g., similar molecular weight, logP, number of H-bond donors/acceptors) but are topologically distinct and presumed to be inactive.[14] This set is essential for validating the model's ability to distinguish actives from non-actives.
Protocol: Conformational Analysis & Feature Identification
Causality: Ligands are flexible. To find the common pharmacophore, we must explore the energetically accessible 3D conformations of each molecule to identify the "bioactive" conformation.[9][10]
-
Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is typically done using methods like systematic or stochastic searches.
-
Feature Mapping: For each conformation, identify potential pharmacophoric features (HBA, HBD, AR, H, etc.). Software packages like Discovery Studio, LigandScout, or MOE automate this process.[6]
Protocol: Pharmacophore Hypothesis Generation
Causality: This step involves aligning the conformers of the active molecules in 3D space to find a common spatial arrangement of pharmacophoric features.
-
Alignment: Use a common feature alignment algorithm to superimpose the molecules from the training set. The goal is to maximize the overlap of corresponding pharmacophoric features.[10]
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of 3D feature arrangements. These hypotheses are essentially candidate models.
Protocol: Model Validation (Self-Validating System)
Causality: A pharmacophore model is useless without rigorous validation. This multi-step process ensures the model is statistically robust and has true predictive power.[14]
-
Scoring and Ranking: Each generated hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones in the training set.[15]
-
Test Set Validation: The top-ranked hypotheses are used to screen the test set (the compounds held back in step 3.1). A good model should correctly identify the active compounds in the test set.
-
Decoy Set Screening & Enrichment Factor (EF) Calculation: This is a critical validation step.
-
Screen the combined database of known actives and the much larger decoy set.[14]
-
Calculate the Enrichment Factor (EF), which measures how much better the model is at finding actives compared to random selection. A high EF value indicates a model that can successfully prioritize active compounds from a large library.[13]
-
The formula for EF is: EF = (Hits_found / N_sampled) / (Total_actives / Total_compounds)
-
Table 1: Example Pharmacophore Model Validation Metrics
| Hypothesis ID | Features | Test Set Accuracy | Decoy Set EF (Top 1%) | Final Selection |
| ADHRR_01 | 1-HBD, 1-HBA, 1-HY, 2-AR | 85% | 25.4 | Selected |
| ADHR_01 | 1-HBD, 1-HBA, 1-HY, 1-AR | 78% | 15.2 | Rejected |
| DHRR_01 | 1-HBD, 1-HY, 2-AR | 81% | 18.9 | Rejected |
Application in Drug Discovery: Virtual Screening
Once a validated pharmacophore model is obtained, its primary application is to perform virtual screening on large chemical databases to identify novel hit compounds.[10][12][15]
Diagram: Virtual Screening Funnel
Caption: The virtual screening funnel, from a large database to prioritized hits.
Protocol: Virtual Screening Workflow
-
Database Preparation: Obtain a large, multi-conformation chemical database, such as the ZINC database.[12]
-
Pharmacophore Filtering: Use the validated pharmacophore model as a 3D query to rapidly screen the database. Only molecules that can match the pharmacophore's features in a low-energy conformation are retained.[11] This step dramatically reduces the number of compounds.
-
Post-Screening Filtering (Optional but Recommended):
-
Molecular Docking: If a target structure is known, the hits from the pharmacophore screen can be docked into the binding site to predict binding affinity and pose.[15]
-
ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits to filter out compounds with poor drug-like properties.[15]
-
-
Hit Selection: The final, filtered list of compounds is then prioritized for acquisition and experimental validation in biological assays.
Conclusion and Future Perspectives
Pharmacophore modeling is a powerful, efficient, and cost-effective computational tool that provides invaluable insights into the structure-activity relationships of benzyl-methyl thiohydantoins. By following a rigorous, self-validating workflow as outlined in this guide, researchers can significantly enhance the efficiency of the drug discovery process. This approach enables the rational design of novel molecules and the identification of promising lead candidates from vast chemical libraries.[10]
Future advancements will likely see the deeper integration of artificial intelligence and machine learning with pharmacophore modeling.[6] These methods could lead to more dynamic and predictive models, further accelerating the journey from computational hit to clinical candidate.
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Technical Guide: Stability Profile of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
[1][2]
Executive Summary
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a disubstituted 2-thiohydantoin scaffold frequently utilized in medicinal chemistry as a precursor for androgen receptor antagonists, antimicrobial agents, and tyrosinase inhibitors.[1][2]
Stability Verdict:
-
Solid State (20–25°C): High stability.[1][2] The compound is kinetically stable indefinitely when stored under anhydrous conditions, protected from light.[2]
-
Solution State: Moderate stability.[1][2] While stable in aprotic solvents (DMSO, DMF, Acetonitrile) for >48 hours, it exhibits susceptibility to oxidative desulfurization and base-catalyzed hydrolysis in protic or pH-adjusted media.[1][2]
This guide provides the mechanistic basis for these observations and defines the standard operating procedures (SOPs) for confirming its integrity in a research setting.
Physicochemical Identity
Understanding the molecular architecture is a prerequisite for predicting degradation.[2]
| Property | Description |
| IUPAC Name | 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one |
| Core Scaffold | 2-Thiohydantoin (Imidazolidine-2-thione-4-one) |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Key Functional Groups | [1][2][3][4][5][6] • Thiocarbonyl (C=S): Primary site of oxidation.[1][2]• Imide-like Core: Susceptible to nucleophilic attack at C4.[1][2]• N-Substitutions: N1-Methyl and N3-Benzyl prevent tautomerization to thiol forms, locking the thione tautomer.[1][2] |
Degradation Mechanisms (The "Why")
The stability of this compound is governed by two primary competing pathways: Hydrolytic Ring Opening and Oxidative Desulfurization .[2]
Pathway A: Base-Catalyzed Hydrolysis
Unlike unsubstituted thiohydantoins, the 1,3-disubstituted nature of this compound prevents ionization of the ring nitrogens.[1][2] However, hydroxide ions can attack the carbonyl carbon (C4) or the thiocarbonyl carbon (C2).[1][2]
-
Mechanism: Nucleophilic attack at C4 leads to ring opening, forming a thioureido acid derivative.[2]
-
Trigger: pH > 8.0, aqueous environment.[2]
Pathway B: Oxidative Desulfurization
The sulfur atom is a "soft" nucleophile and highly prone to oxidation.[2]
-
Mechanism: Reaction with reactive oxygen species (ROS) or trace peroxides converts the C=S (thione) to a C=O (ketone), yielding the corresponding hydantoin (3-Benzyl-1-methylimidazolidine-2,4-dione).[1][2]
-
Trigger: Light exposure (singlet oxygen), peroxides in aged solvents (e.g., ethers, PEG), or transition metal contaminants.[1][2]
Visualization of Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways.[1][2] The oxidative conversion to hydantoin is the most common impurity found in stored DMSO solutions.[2]
Experimental Validation Protocols (The "How")
To ensure data integrity in drug development, you must validate the compound's stability before using it in biological assays.[2]
Protocol 1: Real-Time Purity Assessment (HPLC-UV)
This method separates the thione (target) from the oxo-derivative (hydantoin).[1][2]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
Self-Validating Check: Calculate the Peak Purity Index using a Diode Array Detector (DAD). If the peak tail shows a spectral shift (blue shift), it indicates co-elution with the desulfurized analog.[1][2]
Protocol 2: Forced Degradation (Stress Testing)
Perform this once to establish the "breaking point" of your specific batch.[1][2]
| Stress Condition | Procedure | Expected Outcome (Pass Criteria) |
| Acid Stress | Dissolve in 0.1N HCl/MeOH (1:1).[1][2] Store at RT for 24h. | >98% Recovery. (Thiohydantoins are acid-stable).[1][2] |
| Base Stress | Dissolve in 0.1N NaOH/MeOH (1:1). Store at RT for 4h. | <90% Recovery. Expect ring opening (check LC-MS for M+18 mass shift). |
| Oxidative Stress | Add 3% H₂O₂ to solution.[1][2] Store at RT for 1h.[1][2] | Rapid conversion to Hydantoin (M-16 mass shift).[1][2] Critical Control. |
Stability Testing Workflow
Use this logic flow to determine if a stored sample is viable for use.
Figure 2: Decision matrix for assessing compound viability prior to biological screening.
Storage & Handling Recommendations
Based on the chemical susceptibility of the 2-thioxo group, the following storage protocols are mandatory for maintaining >99% purity.
Solid State Storage
-
Temperature: Room temperature (20–25°C) is acceptable for short-term (<6 months).[1][2] For long-term archival (>1 year), store at 4°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1][2]
-
Container: Amber glass vials (protects from photochemical desulfurization).[1][2]
Solution Handling (Critical)
-
Solvent Choice: DMSO-d6 or anhydrous DMSO is preferred.[1][2] Avoid alcohols (MeOH/EtOH) for storage >24 hours due to potential slow solvolysis.[1][2]
-
Freeze-Thaw: Limit to 3 cycles. Repeated condensation introduces water, accelerating hydrolysis.[2]
-
In-Assay: When diluting into aqueous buffers for biological assays, prepare immediately before use . Do not store aqueous dilutions overnight.[1][2]
References
-
Elhady, H. A., et al. (2020).[1][2][3] Synthesis, Reactions and Applications of 2-Thiohydantoin Derivatives. Journal of Chemical Reviews.
-
Edward, J. T., & Nielsen, S. (1972).[1][2] Thiohydantoins. X. Kinetic Studies of the Acid Hydrolysis of 1-Acyl-2-thiohydantoins. Canadian Journal of Chemistry.[2][7]
-
Maddila, S., et al. (2016).[1][2] Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. 4
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one.[1][2] MilliporeSigma.
Sources
- 1. PubChemLite - 3-[(z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4h-pyrido[1,2-a]pyrimidin-4-one (C22H20N4O3S2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Improving yield of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one synthesis
Technical Support Center: 2-Thiohydantoin Synthesis Ticket ID: THIO-OPT-2026 Subject: Optimization of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. Based on your inquiry regarding the synthesis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one , we have curated a specialized troubleshooting and optimization guide.
This molecule is a specific 2-thiohydantoin derivative.[1][2] The core challenge with this synthesis is often not the formation of the intermediate thiourea, but the efficient cyclization and isolation of the final product without desulfurization.
Below is your custom support package, structured to move you from "Standard Protocol" to "High-Yield Optimization."
Module 1: The Synthetic Logic (Root Cause Analysis)
Before troubleshooting, we must validate the mechanism. The synthesis generally proceeds via the Edman-type cyclization logic, reacting a secondary amino acid (Sarcosine) with an isothiocyanate.[2]
The Pathway:
-
Nucleophilic Addition: The secondary amine of Sarcosine attacks the electrophilic carbon of Benzyl Isothiocyanate.
-
Intermediate Formation: An acyclic thiourea intermediate is formed.
-
Cyclization (The Bottleneck): Under acidic conditions or heat, the thiourea nitrogen (N-Benzyl) attacks the carboxylic acid carbonyl, expelling water to close the ring.
Visualizing the Mechanism
Figure 1: Mechanistic pathway for the synthesis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one, highlighting the critical intermediate and potential side reactions.[1][2]
Module 2: Validated Protocols
We recommend two specific protocols. Protocol A is the robust, scalable method.[3] Protocol B is the high-throughput, microwave-assisted method for rapid optimization.[1][2]
Protocol A: The "Classic" Two-Step One-Pot (Scalable)
Best for: Gram-scale synthesis where equipment is limited.[1][2]
-
Coupling: Dissolve Sarcosine (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in Ethanol (EtOH). Add Benzyl Isothiocyanate (1.0 equiv) dropwise.[1][2]
-
Reflux 1: Reflux for 2–3 hours. Checkpoint: TLC should show disappearance of isothiocyanate.
-
Acidification: Add concentrated HCl (approx. 20% v/v relative to solvent) carefully.
-
Cyclization: Reflux for an additional 2–4 hours.
-
Workup: Cool to
. The product often precipitates. If not, evaporate EtOH and recrystallize from EtOH/Water.
Protocol B: Microwave-Assisted Synthesis (High Yield)
Best for: Maximizing yield and minimizing side reactions.[1][2]
-
Mix: Combine Sarcosine, Benzyl Isothiocyanate, and a catalytic amount of TEA in a microwave vial.
-
Solvent: Use minimal Ethanol (or perform neat if reagents allow).
-
Irradiation: Irradiate at 150W, maintaining
for 10–15 minutes. -
Workup: Pour into ice water. Filter precipitate.[4]
Comparative Data Table
| Feature | Thermal Reflux (Protocol A) | Microwave (Protocol B)[1][2] |
| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes |
| Typical Yield | 65 – 75% | 85 – 95% |
| Purity (Crude) | Moderate (requires recrystallization) | High |
| Energy Efficiency | Low | High |
| Scalability | High (Linear scale-up) | Low (Vial size limited) |
Module 3: Troubleshooting Guide (The "Help Desk")
If your yield is
Issue 1: The "Oily Mess" (Failure to Crystallize)
-
Diagnosis: Incomplete cyclization. The intermediate thiourea acid is often an oil, whereas the closed ring is a solid.
-
Fix: The cyclization is acid-catalyzed.[1] If you used weak acid or insufficient reflux time, the ring won't close.
-
Action: Take the crude oil, redissolve in EtOH, add stronger acid (conc. HCl), and reflux again.[2][5]
Issue 2: Low Yield / Starting Material Recovery
-
Diagnosis: Steric hindrance. The N-methyl group on Sarcosine reduces nucleophilicity compared to Glycine.[1]
-
Fix: Use a stronger base catalyst (TEA or Pyridine) in the first step to ensure the amine is deprotonated and reactive.
Issue 3: Product is White but turns Yellow/Orange
-
Diagnosis: Oxidation. Thiohydantoins can desulfurize to hydantoins (oxygen replacing sulfur) or form disulfides under oxidative stress.[1][2]
-
Fix: Degas solvents with Nitrogen/Argon. Avoid leaving the reaction mixture in sunlight.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for troubleshooting common synthetic failures in 2-thiohydantoin production.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: While Sarcosine is water-soluble, Benzyl Isothiocyanate is hydrophobic.[1][2] This phase separation kills the reaction rate. Use Ethanol or Dioxane to create a homogeneous phase. If you must use water, use a phase transfer catalyst (TBAB), though yields are generally lower.[1][2]
Q: My product smells like rotten eggs during workup. Is this normal?
A: Slight sulfur smell is expected, but a strong
Q: How do I confirm the structure? A:
-
IR: Look for the absence of the
peak ( ) and the appearance of the Thioamide bands (approx ) and Carbonyl ( ).[1][2] -
NMR: The methylene protons of the benzyl group will appear as a singlet around
ppm. The N-methyl will be a singlet around ppm.[1]
References
-
Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][2] Link[1][2]
-
Muccioli, G. G., et al. (2006).[1][2][3] A Rapid and Efficient Microwave-Assisted Synthesis of Hydantoins and Thiohydantoins. Tetrahedron, 62, 1209-1216.[1][2] Link[1][2]
-
Kim, S. Y., et al. (2006).[1][2] A Simple Synthesis of 2-Thiohydantoins.[1][2][3][6] Molecules, 11(1), 115-120.[1][2] Link[1][2]
-
Errayes, A., et al. (2025).[1][2][7] Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). Link
End of Technical Support Guide. For further assistance, please contact the laboratory supervisor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review | Mediterranean Journal of Chemistry [medjchem.com]
Technical Support Center: Purification of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
Welcome to the Technical Support Center for the purification of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this compound. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.
Understanding the Molecule and Potential Challenges
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a polar thiohydantoin core, a nonpolar benzyl group, and a methyl group. This combination of functionalities presents a moderate overall polarity, which can lead to specific challenges during silica gel chromatography.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Implication for Chromatography |
| Polarity | Moderately polar | Good interaction with silica gel, but may require a relatively polar mobile phase for elution. |
| Solubility | Likely soluble in dichloromethane, ethyl acetate, and methanol. | Provides a range of options for sample loading and mobile phase selection. |
| Stability | The thiohydantoin ring may be susceptible to degradation on acidic silica gel. | A stability test is recommended prior to large-scale purification. |
A plausible synthetic route to 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one involves the cyclization of a corresponding thiourea precursor. This reaction could lead to several impurities that need to be addressed during purification.
Potential Impurities from Synthesis:
-
Unreacted N-benzyl-N'-methylthiourea
-
Unreacted cyclizing agent (e.g., ethyl chloroacetate)
-
Byproducts from side reactions
-
Base catalyst used in the reaction
Troubleshooting Guide: A Proactive Approach
This section addresses common issues encountered during the column chromatography of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in a question-and-answer format.
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[1] Here are a few strategies to address this:
-
Increase Mobile Phase Polarity: A common next step is to add a more polar solvent to your mobile phase. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is a good starting point.[2]
-
Use a More Polar Solvent System: Consider a solvent system containing ammonia to help elute very polar compounds. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can try using 1-10% of this stock solution in dichloromethane.[1]
-
Consider Reversed-Phase Chromatography: If your compound remains immobile in highly polar normal-phase systems, reversed-phase chromatography is an excellent alternative. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4][5]
Q2: My compound streaks on the TLC plate and elutes as a broad band from the column. How can I improve the peak shape?
A2: Streaking or tailing is often caused by one of the following:
-
Sample Overload: You may be applying too much sample to your TLC plate or column. Try diluting your sample and loading less material.[3]
-
Compound Instability: Your compound might be degrading on the silica gel. Perform a 2D TLC stability test. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot is no longer a single spot and has a streak below it, your compound is likely unstable on silica.[1] In this case, you can try deactivating the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading your sample.[3]
-
Inappropriate Solvent: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems. Sometimes, a small amount of a polar solvent like methanol or a modifier like acetic acid can improve peak shape.
Q3: The separation between my product and an impurity is good on the TLC plate, but they co-elute from the column. Why is this happening and how can I fix it?
A3: This is a frustrating but common issue. Several factors could be at play:
-
Overloading the Column: Loading too much crude material can lead to band broadening and loss of resolution. Ensure you are not exceeding the capacity of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
-
TLC vs. Column Discrepancy: The conditions in a TLC chamber are not identical to those in a column. The TLC plate is exposed to a solvent-saturated atmosphere, which can affect the separation. Try to find a solvent system for your TLC that gives a larger difference in Rf values between your product and the impurity. An ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation on a column.[3]
Q4: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A4: There are a few possibilities for a disappearing compound:
-
Decomposition on the Column: As mentioned, the compound may have degraded on the silica gel.[1]
-
Eluted in the Solvent Front: If your compound is very nonpolar in the chosen solvent system, it may have eluted very quickly with the solvent front. Check your first few fractions.[1]
-
Still on the Column: If the solvent system is not polar enough, your compound may still be adsorbed to the top of the column. Try flushing the column with a much more polar solvent (e.g., 20% methanol in dichloromethane) to see if you can recover it.
-
Fractions are too Dilute: It's possible your compound did elute, but the fractions are too dilute to be detected by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[1]
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify an optimal mobile phase for column chromatography that provides an Rf value of approximately 0.2-0.4 for 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one and good separation from impurities.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane.
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., start with 30% ethyl acetate in hexane).
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry and visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of your solvent system to achieve the target Rf value for your product.
Column Chromatography Protocol
Objective: To purify crude 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Optimal mobile phase determined by TLC
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Workflow
The following diagram illustrates the logical workflow for troubleshooting and performing the purification.
Caption: Workflow for purification via column chromatography.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for a compound of moderate polarity like 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one?
A: A good starting point would be a mixture of a nonpolar solvent and a moderately polar solvent. For example, begin with 20-30% ethyl acetate in hexane and adjust the ratio based on the initial TLC results. Dichloromethane with a small percentage of methanol (1-5%) is another excellent option to explore.[2]
Q: Can I use a different stationary phase besides silica gel?
A: Yes. If your compound is unstable on silica gel or if you are struggling to achieve a good separation, you can consider using alumina (basic, neutral, or acidic) or Florisil.[1] For very polar compounds, reversed-phase silica (C18) is a powerful alternative.[4][5]
Q: How do I know if my collected fractions are pure?
A: The primary method for assessing the purity of your fractions is TLC. Spot each fraction on a TLC plate and run it in your optimized solvent system. Fractions that show a single spot at the correct Rf value are considered pure. For a more definitive assessment of purity, you can analyze the combined pure fractions by NMR spectroscopy or LC-MS.
Q: Is it better to use isocratic or gradient elution?
A: The choice depends on the separation. If your TLC shows that all impurities are far from your product (either much higher or much lower Rf), an isocratic (constant solvent composition) elution may be sufficient. However, if you have impurities that are close to your product, a shallow gradient elution (a slow, gradual increase in solvent polarity) will often provide better resolution. For complex mixtures with compounds of widely varying polarities, a step gradient can be efficient.
Q: My compound is a solid. How should I load it onto the column?
A: If your solid compound is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and load the solution directly onto the column. If it is not very soluble in the mobile phase, it is better to use the dry loading method. Dissolve your compound in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]
-
ScienceDirect. Importance of mobile phase and injection solvent selection during rapid method development and sample analysis in drug discovery. Available from: [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N -alkylation of bioactive N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10042A [pubs.rsc.org]
Validation & Comparative
Comparative Spectroscopic Analysis: 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
[1][2]
Executive Summary
This technical guide provides a comparative 1H NMR analysis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one , a core scaffold in medicinal chemistry (e.g., androgen receptor antagonists) and peptide sequencing (Edman degradation derivatives).[1]
The analysis focuses on distinguishing the target Thiohydantoin from its primary synthetic impurities and structural analogs: the Hydantoin (oxygen analog) and the Acyclic Thiourea intermediate. Correct interpretation of the N-Methyl and Benzyl methylene shifts is critical for validating ring closure and thionation status.[1]
Part 1: Structural Analysis & Theoretical Basis
The Molecule
The target molecule consists of a 5-membered imidazolidine ring.[1] The chemical environment is defined by two key heteroatoms:
-
C2-Thioxo (C=S): The defining feature.[1] Compared to a carbonyl (C=O), the thiocarbonyl group exerts a stronger anisotropic effect and enhances the p-character of the nitrogen lone pairs due to efficient resonance (thioamide character), typically resulting in deshielding of adjacent protons.
-
C4-Carbonyl (C=O): A standard amide-like carbonyl.[1]
The Comparative Logic
To ensure "Self-Validating" protocols, researchers must compare the target spectrum against potential failure modes:
-
Target vs. Hydantoin (Oxidation Product): If the C=S is hydrolyzed or oxidized to C=O (common in aqueous workups), the N-Methyl and Ring-CH2 signals will shift upfield.[1]
-
Target vs. Thiourea (Incomplete Cyclization): If the starting material (Sarcosine + Benzyl Isothiocyanate) fails to cyclize, the "Ring CH2" protons will appear as a singlet in a significantly different environment (acyclic), and the N-Me will lack the rigidity of the ring.
Figure 1: Diagnostic logic flow for identifying the target thiohydantoin scaffold using 1H NMR chemical shifts.
Part 2: Comparative Spectral Data
The following data compares the target Thiohydantoin against its Hydantoin analog (3-Benzyl-1-methylimidazolidine-2,4-dione).
Solvent: CDCl₃ (Standard) vs. DMSO-d₆ (Polar). Note: DMSO-d₆ is recommended for solubility, but CDCl₃ provides sharper resolution for the benzylic protons.[1]
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Assignment | Position | Target (Thiohydantoin) | Analog (Hydantoin) | Δ (Shift Difference) | Mechanistic Explanation |
| N-Methyl | N1-CH₃ | 3.25 – 3.35 (s) | 2.95 – 3.05 (s) | +0.30 | Deshielding: Stronger resonance in thioamides ( |
| Ring Methylene | C5-H₂ | 4.05 – 4.15 (s) | 3.85 – 3.95 (s) | +0.20 | Anisotropy: The C=S bond has a larger magnetic anisotropy cone than C=O, deshielding the adjacent methylene. |
| Benzyl Methylene | N3-CH₂ | 4.95 – 5.05 (s) | 4.60 – 4.70 (s) | +0.35 | Proximity: The benzyl group at N3 is spatially close to the C2-Thioxo group; the large sulfur atom causes significant steric and magnetic deshielding.[1] |
| Aromatic | Ph-H | 7.20 – 7.45 (m) | 7.20 – 7.40 (m) | Minimal | The phenyl ring is too distant to be significantly affected by the C=S vs C=O change.[1] |
Key Diagnostic: The N-Methyl singlet is the most reliable indicator.[1] If you see a singlet near 3.0 ppm , your product has likely oxidized to the hydantoin. If it is near 3.3 ppm , the C=S bond is intact.
Part 3: Experimental Protocol
Synthesis Context (For Reference)
To generate the sample for this analysis, the standard protocol involves the reaction of Sarcosine (N-methylglycine) with Benzyl Isothiocyanate in the presence of a base (e.g., Triethylamine), followed by acid-catalyzed cyclization.
-
Risk: Incomplete acid cyclization leaves the acyclic thiourea intermediate.
-
Risk: Harsh workup can hydrolyze C=S to C=O.
NMR Sample Preparation Workflow
This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]
Step 1: Solvent Selection
-
Primary: CDCl₃ (99.8% D) + 0.03% TMS.
-
Why: Best for resolving the Benzyl CH2 singlet from the Ring CH2 singlet.
-
-
Secondary: DMSO-d₆.
-
Why: Use if the compound precipitates in Chloroform. Note that DMSO peak (2.50 ppm) and Water (3.33 ppm) can interfere with the N-Methyl signal.[1]
-
Step 2: Acquisition Parameters
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Scans (ns): Minimum 16 (Standard), 64 (High Res).
-
Pulse Delay (d1): 2.0 seconds (Ensure full relaxation of the N-Methyl protons).
Data Processing & Validation
-
Referencing: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Integration:
-
Set the Aromatic Region (5H) as the reference integral (Value = 5.00).
-
Verify Benzyl CH2 integrates to 2.00.
-
Verify Ring CH2 integrates to 2.00.
-
Verify N-Methyl integrates to 3.00.[1]
-
-
Impurity Check: Look for "ghost" singlets at ~3.0 ppm (Hydantoin) or broad humps >8.0 ppm (Thiourea NHs).
Figure 2: Step-by-step experimental workflow for sample preparation and data validation.
References
-
BenchChem. (2025).[2] Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. Retrieved from [1]
-
Salman, A. S., et al. (2015).[3] "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, 5(2), 57-72.[3] Retrieved from
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Retrieved from [1]
-
Muccioli, G. G., et al. (2006). "Synthesis of hydantoin and thiohydantoin related compounds." Bangladesh Journal of Pharmacology, 1, 10-15.[5] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
A Researcher's Guide to Mass Spectrometry Fragmentation Patterns of Thiohydantoin Derivatives
For researchers, scientists, and drug development professionals engaged in protein sequencing and analysis, a deep understanding of the behavior of thiohydantoin derivatives under mass spectrometric analysis is paramount. These compounds, particularly the phenylthiohydantoin (PTH) amino acids generated during Edman degradation, are the cornerstone of N-terminal protein sequencing. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of various thiohydantoin derivatives, offering insights into the influence of amino acid side chains on fragmentation pathways and providing supporting experimental data and protocols.
The Critical Role of Mass Spectrometry in Edman Sequencing
Edman degradation provides a stepwise method for sequencing peptides and proteins from the N-terminus.[1] In each cycle, the N-terminal amino acid is cleaved and converted into a PTH-amino acid derivative. While traditionally identified by HPLC, mass spectrometry (MS) offers a powerful and complementary technique for the unambiguous identification of these derivatives.[2][3] The high sensitivity and specificity of MS, particularly when coupled with liquid chromatography (LC-MS), allows for the confident identification of PTH-amino acids, even at low concentrations.[2]
The utility of mass spectrometry in this context lies in the unique fragmentation patterns generated from different PTH-amino acids upon collision-induced dissociation (CID). These patterns, akin to a molecular fingerprint, are dictated by the structure of the amino acid side chain (R-group) attached to the thiohydantoin core.
General Fragmentation Pathways of Thiohydantoin Derivatives
Under typical soft ionization techniques like electrospray ionization (ESI) or thermospray, PTH-amino acids readily form protonated molecular ions, [M+H]⁺.[2] The stability of this molecular ion can vary depending on the amino acid side chain. Subsequent fragmentation, induced by collision with an inert gas, leads to a series of characteristic product ions. The fragmentation primarily occurs at two locations: the thiohydantoin ring itself and the amino acid side chain.
A study of underivatized amino acids revealed common neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (NH₃).[4] These fundamental fragmentation behaviors of the amino acid core provide a basis for understanding the fragmentation of their PTH derivatives.
Below is a generalized workflow for the analysis of PTH-amino acids by LC-MS.
Caption: Experimental workflow for PTH-amino acid analysis.
Comparative Fragmentation Patterns of PTH-Amino Acids
The fragmentation of PTH-amino acids is highly dependent on the nature of the amino acid side chain. Below is a comparative analysis of the expected fragmentation patterns for different classes of PTH-amino acids.
Aliphatic Side Chains (Glycine, Alanine, Valine, Leucine, Isoleucine, Proline)
PTH-amino acids with simple aliphatic side chains generally exhibit fragmentation patterns dominated by cleavages within the thiohydantoin ring and loss of the side chain.
| PTH-Amino Acid | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Glycine | 193.0 | 135.0, 107.0, 77.0 | -C₂H₂NO (thiohydantoin ring fragment), -C₇H₅NS (phenylthiocarbamoyl) |
| Alanine | 207.0 | 135.0, 121.0, 77.0 | -C₃H₄NO, -CH₃ |
| Valine | 235.1 | 192.1, 135.0, 119.1 | -C₃H₇ (isopropyl group), -C₄H₈NO |
| Leucine | 249.1 | 206.1, 135.0, 133.1 | -C₄H₉ (isobutyl group), -C₅H₁₀NO |
| Isoleucine | 249.1 | 206.1, 135.0, 133.1 | -C₄H₉ (sec-butyl group), -C₅H₁₀NO |
| Proline | 233.1 | 135.0, 70.1 | -C₄H₇N (pyrrolidine ring) |
Differentiation of Leucine and Isoleucine: The isomeric nature of leucine and isoleucine presents a challenge for identification based solely on precursor mass. However, their distinct side-chain structures lead to characteristic fragment ions, particularly w-ions, which arise from cleavage at the Cγ-Cδ bond in leucine and the Cβ-Cγ bond in isoleucine.[5][6] This allows for their unambiguous differentiation by tandem MS.
Caption: Differentiation of PTH-Leucine and Isoleucine.
Hydroxyl-Containing Side Chains (Serine, Threonine)
The presence of a hydroxyl group in the side chain of serine and threonine introduces a facile neutral loss of water (H₂O).
| PTH-Amino Acid | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Serine | 223.0 | 205.0, 135.0 | -H₂O |
| Threonine | 237.1 | 219.1, 135.0 | -H₂O |
Aromatic Side Chains (Phenylalanine, Tyrosine, Tryptophan)
Aromatic side chains are relatively stable, and fragmentation is often dominated by cleavages that retain the aromatic moiety.
| PTH-Amino Acid | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Phenylalanine | 255.1 | 164.1, 135.0, 91.1 (tropylium ion) | -C₉H₈O |
| Tyrosine | 271.1 | 180.1, 135.0, 107.1 | -C₉H₈O₂ |
| Tryptophan | 294.1 | 203.1, 135.0, 130.1 (indolemethyl cation) | -C₁₁H₉N₂O |
Acidic and Amide Side Chains (Aspartic Acid, Glutamic Acid, Asparagine, Glutamine)
These side chains can undergo neutral losses of water and ammonia, as well as cleavages within the side chain.
| PTH-Amino Acid | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Aspartic Acid | 251.0 | 233.0, 135.0 | -H₂O |
| Glutamic Acid | 265.0 | 247.0, 135.0 | -H₂O |
| Asparagine | 250.1 | 233.1, 135.0 | -NH₃ |
| Glutamine | 264.1 | 247.1, 135.0 | -NH₃ |
Basic Side Chains (Lysine, Arginine, Histidine)
The basic side chains can influence the charge state of the precursor and fragment ions, leading to more complex fragmentation patterns.
| PTH-Amino Acid | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Lysine | 278.1 | 135.0, 84.1 (pyrrolidine fragment) | -C₆H₁₂N₂ |
| Arginine | 307.1 | 135.0, 112.1 (ornithine fragment) | -CH₅N₃ (guanidinium) |
| Histidine | 273.1 | 180.0, 152.0, 110.0 | -C₃H₃N₂ (imidazole ring) |
A known MS/MS spectrum for PTH-histidine shows a precursor ion [M+H]⁺ at m/z 273.0805 and fragment ions at m/z 180, 152, and 110, which is consistent with the fragmentation of the imidazole side chain.
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis of Edman Degradation Products
Proper sample preparation is crucial for obtaining high-quality mass spectra. The following is a general protocol for preparing PTH-amino acids from an Edman degradation cycle for LC-MS/MS analysis.
-
Collection of PTH-Amino Acids: Collect the fraction containing the cleaved anilinothiazolinone (ATZ) amino acid from the automated protein sequencer.
-
Conversion to PTH-Amino Acid: Convert the ATZ-amino acid to the more stable PTH-amino acid by heating in an acidic solution (e.g., 25% aqueous trifluoroacetic acid) at 55°C for 30 minutes.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried PTH-amino acid in a solvent compatible with the LC-MS system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7] For sensitive analyses, use of a solvent system like methanol/dichloromethane (1:1 v/v) containing 5-mM lithium triflate has been shown to be effective.
Note: It is critical to use high-purity solvents and reagents to minimize background noise and interfering signals in the mass spectrometer.
LC-MS/MS Method for PTH-Amino Acid Analysis
The following is a representative LC-MS/MS method for the separation and identification of PTH-amino acids.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of the relatively nonpolar PTH-amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation of the different PTH-amino acids.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Method:
-
MS1 Scan: A full scan to detect the [M+H]⁺ ions of the expected PTH-amino acids.
-
MS2 Scan (Product Ion Scan): For each precursor ion detected in the MS1 scan, a product ion scan is triggered to generate the fragmentation pattern. The collision energy should be optimized for each PTH-amino acid to obtain informative fragment spectra.
-
Caption: A typical LC-MS/MS method for PTH-amino acid analysis.
Conclusion
The mass spectrometric analysis of thiohydantoin derivatives, particularly PTH-amino acids, provides a robust and highly specific method for their identification in protein sequencing workflows. The fragmentation patterns are intrinsically linked to the chemical nature of the amino acid side chains, offering a wealth of structural information. By understanding these fragmentation pathways, researchers can confidently identify each PTH-amino acid, including the differentiation of isomers, thereby ensuring the accuracy of their protein sequence data. The combination of Edman degradation with advanced mass spectrometry techniques represents a powerful synergy for tackling complex challenges in proteomics and drug development.
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